molecular formula C18H26FN5S B10938960 1-[1-(diethylamino)propan-2-yl]-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

1-[1-(diethylamino)propan-2-yl]-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B10938960
M. Wt: 363.5 g/mol
InChI Key: UFXSWDVGQMNGGO-UHFFFAOYSA-N
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Description

N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiourea group, which is known for its versatility in forming hydrogen bonds and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-fluorobenzylamine with 4-chloropyrazole to form the pyrazole intermediate. This intermediate is then reacted with N,N-diethyl-2-amino-1-propanol to introduce the diethylamino group. Finally, the thiourea group is introduced through a reaction with thiocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the fluorobenzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while nucleophilic substitution can introduce various functional groups at the fluorobenzyl position.

Scientific Research Applications

N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylenediamine: Similar in structure but lacks the pyrazole and fluorobenzyl groups.

    Poly(2-(diethylamino)ethyl methacrylate): Shares the diethylamino group but is a polymer with different applications.

Uniqueness

N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrazole ring and the fluorobenzyl group distinguishes it from other compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C18H26FN5S

Molecular Weight

363.5 g/mol

IUPAC Name

1-[1-(diethylamino)propan-2-yl]-3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C18H26FN5S/c1-4-23(5-2)11-14(3)21-18(25)22-17-10-20-24(13-17)12-15-7-6-8-16(19)9-15/h6-10,13-14H,4-5,11-12H2,1-3H3,(H2,21,22,25)

InChI Key

UFXSWDVGQMNGGO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)NC(=S)NC1=CN(N=C1)CC2=CC(=CC=C2)F

Origin of Product

United States

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